molecular formula C20H28O5 B1193992 Cohumulone CAS No. 511-25-1

Cohumulone

Cat. No. B1193992
CAS RN: 511-25-1
M. Wt: 348.4 g/mol
InChI Key: DRSITEVYZGOOQG-UHFFFAOYSA-N
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Description

Cohumulone is a bitter-tasting compound found in the hop plant, Humulus lupulus. It is a member of the alpha acid family and is responsible for the bitter taste of beer. Cohumulone has been extensively studied for its potential therapeutic benefits, particularly in the fields of medicine and pharmacology.

Scientific Research Applications

Cancer Research: Inhibition of AKR1B10

Cohumulone has been identified as a selective inhibitor of the aldo-keto reductase family member AKR1B10 . This enzyme is upregulated in various types of cancer and promotes carcinogenesis. The inhibition of AKR1B10 by cohumulone could be a promising strategy for treating RAS-dependent malignancies, offering a targeted approach to cancer therapy.

Antioxidative Activities: LDL Oxidation Prevention

Research has designed prenylated biosynthetic intermediates of cohumulone targeting Low-density lipoprotein (LDL) as antioxidants . Oxidized LDL plays a crucial role in the development of atherosclerosis, and the antioxidative properties of cohumulone could help in preventing LDL oxidation, thereby contributing to cardiovascular health.

Brewing Industry: Flavor and Stability Agent

While not directly a scientific research application, cohumulone’s role in the brewing industry is significant. It imparts a bitter, tangy flavor to beer and acts as a stability agent. The bitterness of beer is predominantly contributed by iso-α-acids derived from cohumulone and its cousins .

Pharmacology: Development of Novel Inhibitors

The strong inhibition and selectivity of cohumulone for AKR1B10 make it a promising basis for the development of novel inhibitors . These inhibitors could be designed to target specific enzymes without interacting with other detoxification systems, which is crucial for maintaining the balance of metabolic processes.

Mechanism of Action

Target of Action

Cohumulone, a bitter-tasting compound found in hop resin , primarily targets the GABA_A receptors . GABA_A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and inducing sedative effects .

Mode of Action

Cohumulone acts as a positive allosteric modulator of GABA_A receptors . This means it enhances the function of these receptors, increasing their response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in increased inhibitory effects on neuronal activity, contributing to the sedative and sleep-promoting properties of hops .

Biochemical Pathways

The biosynthesis of cohumulone involves the branched-chain amino acid (BCAA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway . The BCAA pathway is responsible for the production of isovaleryl-CoA, a precursor to cohumulone . The MEP pathway, on the other hand, provides the C5 prenyl diphosphates needed for the prenylation of the benzenoid ring in cohumulone .

Pharmacokinetics

It’s known that cohumulone is a potent cyclooxygenase-2 (cox-2) inhibitor , suggesting that it may have anti-inflammatory effects. More research is needed to fully understand the ADME properties of cohumulone and their impact on its bioavailability.

Result of Action

The modulation of GABA_A receptor function by cohumulone results in sedative and hypnotic effects . This is evidenced by the shortening of sleep onset and the increase in sleep duration induced by pentobarbital . Furthermore, cohumulone has been shown to decrease spontaneous locomotion in open field tests at certain doses .

Action Environment

The action of cohumulone can be influenced by various environmental factors. For instance, the content of alpha bitter acids, such as cohumulone, in hop cones can differentiate aromatic from bitter hop cultivars . These contents are subject to genetic and environmental control but significantly correlate with the number and size of glandular trichomes (lupulin glands) . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cohumulone.

properties

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931549, DTXSID701318500
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cohumulone

CAS RN

511-25-1, 142628-20-4
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COHUMULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cohumulone?

A1: Cohumulone is represented by the molecular formula C20H28O5 [] and has a molecular weight of 348.43 g/mol [].

Q2: Are there any spectroscopic data available for cohumulone?

A2: Yes, various spectroscopic techniques have been employed to characterize cohumulone. These include:

  • UV Spectroscopy: Used to identify and quantify cohumulone in hop extracts, often coupled with HPLC [, ].
  • IR Spectroscopy: Provides structural information and can be used for rapid quantitative analysis of cohumulone in hops [].
  • NMR Spectroscopy: Allows for complete signal assignment of cohumulone and accurate quantification in hops and hop products [, ].
  • Mass Spectrometry: Used for identification and structural elucidation, often in combination with GC or HPLC [, ].

Q3: How stable is cohumulone under different storage conditions?

A3: The stability of cohumulone is affected by storage temperature. Research indicates that cold storage (-10 to -12 °C) is more effective in preserving cohumulone content compared to storage at room temperature [].

Q4: Does cohumulone have any other known biological activities?

A4: Yes, research suggests that cohumulone exhibits antibacterial activity, primarily against Gram-positive bacteria such as Lactobacillus species [, ]. This activity is attributed to its ability to act as an ionophore, disrupting the proton gradient across bacterial cell membranes [].

Q5: Are there any potential health benefits associated with cohumulone?

A5: While the provided research focuses on the chemical and brewing aspects of cohumulone, it doesn't delve into its potential health benefits.

Q6: Is cohumulone used in any applications other than brewing?

A6: The provided research primarily focuses on cohumulone's role in beer brewing. While cohumulone's antibacterial and potential medicinal properties are mentioned, the research doesn't elaborate on specific applications outside of brewing.

Q7: What are the common methods for analyzing cohumulone?

A7: Several analytical methods are used to characterize and quantify cohumulone:

  • High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying cohumulone in hop extracts. This technique is often coupled with UV detection [, , , , ]
  • Gas Chromatography (GC): Used to analyze hop oils and can separate cohumulone from other related compounds. GC is frequently coupled with mass spectrometry for identification purposes [, , ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a quantitative method for determining the absolute concentration of cohumulone in solutions [].

Q8: Are there any validated analytical methods for cohumulone determination?

A8: Yes, researchers have validated HPLC methods for determining alpha and iso-alpha bitter acids, including cohumulone []. These validations typically involve assessing parameters such as specificity, linearity, precision, and accuracy [].

Q9: What happens to cohumulone during the brewing process?

A9: During the brewing process, cohumulone, like other α-acids, undergoes thermal isomerization, forming iso-cohumulone [, ]. This isomerization is crucial for developing the characteristic bitter taste of beer [].

Q10: Does the cohumulone content of hops vary?

A10: Yes, cohumulone content varies significantly among different hop varieties and can be influenced by environmental factors during hop cultivation [, , , , , ].

Q11: Are there any environmental concerns related to cohumulone production or use?

A11: The provided research primarily focuses on cohumulone's chemical properties and its role in brewing. It does not discuss potential environmental impacts related to its production or use.

Q12: How does the structure of cohumulone contribute to its bitterness?

A12: The six-membered ring structure of cohumulone, along with its specific side chains, plays a crucial role in its bitterness. During brewing, this ring undergoes isomerization to a five-membered ring, forming iso-cohumulone, which contributes significantly to the bitter taste of beer [, , ].

Q13: Have any structural modifications of cohumulone been explored?

A13: While the provided research doesn't extensively cover structural modifications of cohumulone, it does mention the formation of derivatives like tetrahydroisocohumulone through hydrogenation []. These modifications are often explored to understand structure-activity relationships and potentially enhance or alter cohumulone's biological properties [].

Q14: Have computational methods been used to study cohumulone?

A14: Yes, computational chemistry techniques, particularly molecular modeling, have been employed to investigate the interactions of cohumulone with its biological targets [, ].

Q15: What insights have computational studies provided regarding cohumulone?

A15: Molecular modeling studies have helped elucidate the binding modes of cohumulone and its derivatives within the binding sites of target proteins, such as bitter taste receptors []. These studies provide valuable information about the structural features important for cohumulone's activity [].

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